

4-Chloro-4'-fluorobutyrophenone-d4 chemical purity assessment

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone-d4

Cat. No.: B15292592

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Technical Support Center: 4-Chloro-4'-fluorobutyrophenone-d4

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical purity assessment of **4-Chloro-4'-fluorobutyrophenone-d4**.

Frequently Asked Questions (FAQs)

Q1: What is **4-Chloro-4'-fluorobutyrophenone-d4** and what are its primary applications?

A1: **4-Chloro-4'-fluorobutyrophenone-d4** is the deuterated form of 4-Chloro-4'-fluorobutyrophenone. The non-deuterated compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications.^[1] The deuterated version is often used as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accurate measurement of the non-deuterated analog in biological matrices or as a labeled compound in metabolic studies.

Q2: What are the typical physical and chemical properties of this compound?

A2: While the properties of the deuterated compound are very similar to the non-deuterated version, key properties of 4-Chloro-4'-fluorobutyrophenone are summarized below.

Property	Value
CAS Number	3874-54-2 (non-deuterated)
Molecular Formula	C ₁₀ H ₆ D ₄ ClFO
Molecular Weight	~204.68 g/mol
Appearance	White to amber to dark green clear liquid[1]
Boiling Point	122 °C at 0.7 mmHg[1]
Density	Approximately 1.22 g/mL at 25 °C[2]
Solubility	Soluble in organic solvents like chloroform, ethanol, and methanol.[3][4]

Q3: What are the recommended storage conditions for **4-Chloro-4'-fluorobutyrophenone-d4**?

A3: It is recommended to store **4-Chloro-4'-fluorobutyrophenone-d4** at room temperature or between 10°C - 25°C in a well-sealed container, protected from light and moisture, to ensure its stability.[1][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical purity assessment of **4-Chloro-4'-fluorobutyrophenone-d4**.

Chromatographic Analysis (HPLC/GC)

Q4: I am observing unexpected peaks in my chromatogram. What could be their source?

A4: Unexpected peaks can originate from several sources:

- **Process-related impurities:** These are substances formed during the synthesis of **4-Chloro-4'-fluorobutyrophenone-d4**. Common examples could include starting materials, reagents, or by-products from side reactions.
- **Degradation products:** The compound may degrade under certain conditions (e.g., exposure to high temperatures, strong acids or bases, or light).

- System contamination: Peaks could arise from the solvent, sample vial, or contamination within the HPLC or GC system.

To identify the source, it is recommended to run a blank (solvent injection), analyze a sample of the starting materials if available, and review the synthesis pathway to anticipate potential by-products.

Q5: My chromatographic peaks are showing significant tailing or fronting. How can I improve the peak shape?

A5: Poor peak shape can be due to several factors:

- Column overload: Try diluting your sample.
- Secondary interactions: The analyte may be interacting with active sites on the column. For HPLC, adjusting the mobile phase pH or using an ion-pairing reagent might help. For GC, using a more inert column or derivatization could be beneficial.
- Inappropriate solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for HPLC) or the column stationary phase (for GC).

Q6: The retention time of my main peak is shifting between injections. What is the cause?

A6: Retention time shifts are often indicative of a lack of system stability. Check for the following:

- Fluctuations in temperature: Ensure the column oven is maintaining a stable temperature.
- Changes in mobile phase composition (HPLC): Prepare fresh mobile phase and ensure it is properly mixed and degassed.
- Flow rate instability: Check the pump for leaks or pressure fluctuations.
- Column degradation: The column may need to be flushed, regenerated, or replaced.

Mass Spectrometry (MS) Analysis

Q7: How do I accurately determine the isotopic purity of my **4-Chloro-4'-fluorobutyrophenone-d4** sample?

A7: High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic purity.^{[6][7]} The process generally involves:

- Acquiring a high-resolution mass spectrum of the sample.
- Identifying the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to the less-deuterated isotopologues (d0, d1, d2, d3).
- Calculating the relative abundance of each isotopologue.
- The isotopic purity is typically reported as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.

Q8: I am having difficulty distinguishing between the different isotopologues (d0-d4) in my mass spectrum. What can I do?

A8: To effectively resolve the different isotopologues, a mass spectrometer with high resolving power is necessary.^[6] If you are using a lower-resolution instrument, you may not be able to baseline separate the isotopic peaks. In such cases, mathematical deconvolution of the isotopic cluster may be required.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the chemical purity of **4-Chloro-4'-fluorobutyrophenone-d4**.

- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: Impurity Profiling and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and for assessing isotopic purity.

- Instrumentation: GC system coupled to a mass spectrometer.
- Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.

- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400 for impurity profiling. For isotopic purity, a narrower scan around the molecular ion cluster is recommended.

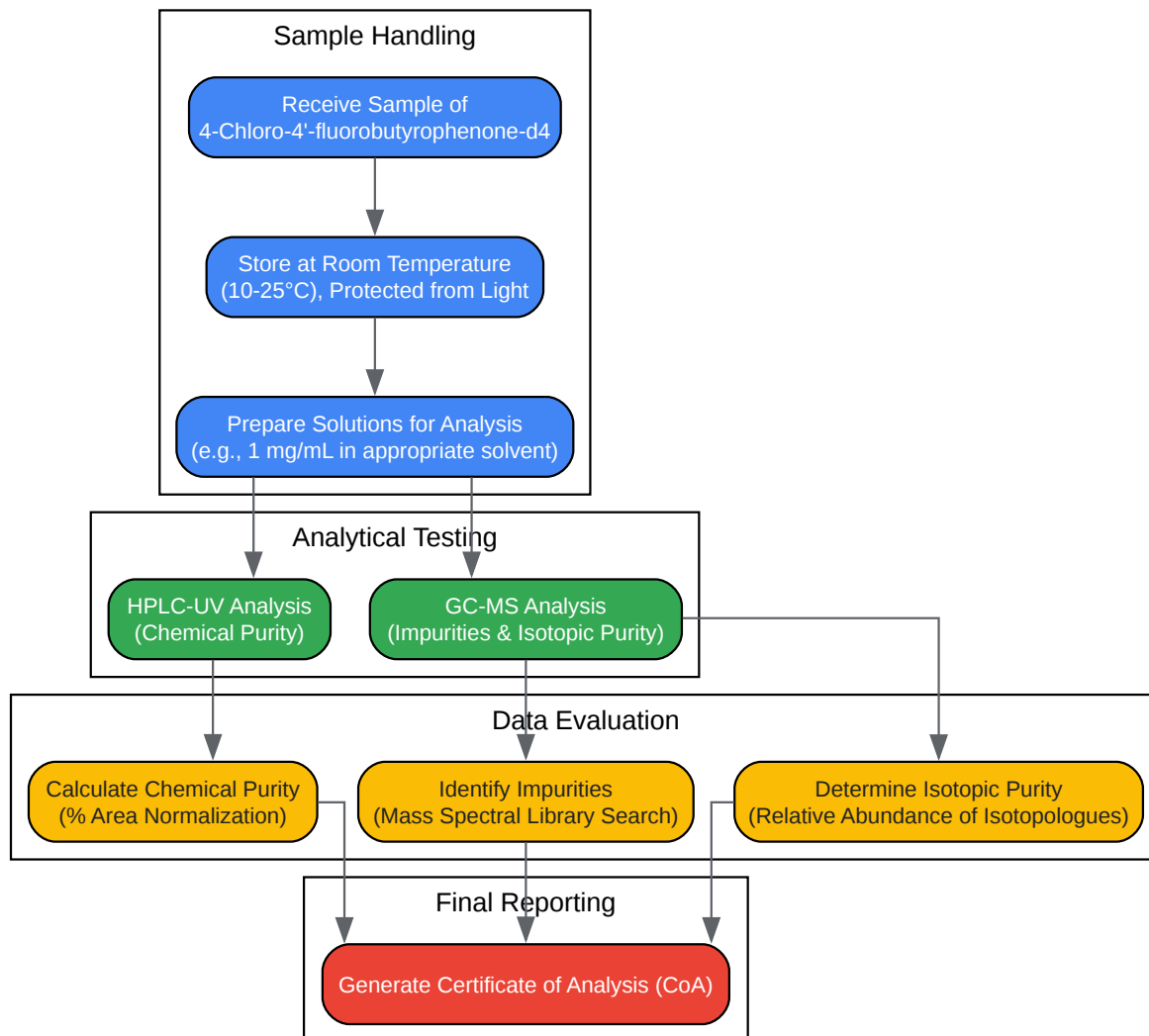
Potential Impurities

The following table summarizes potential process-related impurities that may be present in a sample of **4-Chloro-4'-fluorobutyrophenone-d4**.

Impurity Name	Potential Origin
Fluorobenzene-d5	Unreacted starting material from a Friedel-Crafts acylation.
4-Chlorobutyryl chloride	Unreacted reagent from a Friedel-Crafts acylation.
Isomeric butyrophenones	By-products from non-selective acylation of the aromatic ring.
Un-deuterated or partially deuterated 4-Chloro-4'-fluorobutyrophenone	Incomplete deuteration of starting materials.

Visualizations

Workflow for Purity Assessment of 4-Chloro-4'-fluorobutyrophenone-d4

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Caption: A workflow diagram for the purity assessment of **4-Chloro-4'-fluorobutyrophenone-d4**.

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